3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1234692-04-6
VCID: VC5548904
InChI: InChI=1S/C21H22N2O2/c1-3-4-12-25-19-10-11-20(16(2)13-19)21-17(15-24)14-23(22-21)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3
SMILES: CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Molecular Formula: C21H22N2O2
Molecular Weight: 334.419

3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1234692-04-6

Cat. No.: VC5548904

Molecular Formula: C21H22N2O2

Molecular Weight: 334.419

* For research use only. Not for human or veterinary use.

3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - 1234692-04-6

Specification

CAS No. 1234692-04-6
Molecular Formula C21H22N2O2
Molecular Weight 334.419
IUPAC Name 3-(4-butoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C21H22N2O2/c1-3-4-12-25-19-10-11-20(16(2)13-19)21-17(15-24)14-23(22-21)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3
Standard InChI Key QCHLAAUTYZNXJZ-UHFFFAOYSA-N
SMILES CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

The compound’s molecular formula is C21H22N2O2, with a molecular weight of 334.419 g/mol. Its IUPAC name, 3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde, reflects the substitution pattern: a butoxy-methylphenyl group at position 3, a phenyl group at position 1, and a formyl group at position 4 of the pyrazole ring.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number882220-50-0
Molecular FormulaC21H22N2O2
Molecular Weight334.419 g/mol
IUPAC Name3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde
SMILESCCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
InChI KeyMFBJZAWMINCHDD-UHFFFAOYSA-N

Structural Features

The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

  • A 4-butoxy-2-methylphenyl group at position 3, contributing hydrophobicity and steric bulk.

  • A phenyl group at position 1, enhancing π-π stacking interactions.

  • A formyl group (-CHO) at position 4, enabling further functionalization via condensation or reduction .

Synthesis and Preparation

Triflate Intermediate Formation

The synthesis begins with 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which undergoes triflation using trifluoromethanesulfonic anhydride (Tf2O) and triethylamine (TEA) in dichloromethane. This step replaces the hydroxyl group with a triflyl (-OTf) group, creating a reactive intermediate for cross-coupling .

Reaction Scheme:

3-Hydroxy-pyrazole+Tf2OTEA, DCM3-Triflyloxy-pyrazole-4-carbaldehyde[2]\text{3-Hydroxy-pyrazole} + \text{Tf}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{3-Triflyloxy-pyrazole-4-carbaldehyde} \quad[2]

Palladium-Catalyzed Cross-Coupling

The triflate intermediate undergoes Suzuki-Miyaura coupling with 4-butoxy-2-methylphenylboronic acid in the presence of Pd(PPh3)4 and K3PO4. This reaction introduces the aryl group at position 3 of the pyrazole .

Table 2: Optimized Coupling Conditions

ParameterCondition
CatalystTetrakis(triphenylphosphine)palladium(0)
BaseAnhydrous K3PO4
Solvent1,4-Dioxane
TemperatureReflux (100–120°C)
Reaction Time12–24 hours

The product is purified via flash chromatography (ethyl acetate/hexane), yielding the target compound in 70–85% purity .

Spectral Characterization

NMR Spectroscopy

  • 1H NMR (500 MHz, CDCl3):

    • δ 10.02 (s, 1H, CHO),

    • δ 8.45 (s, 1H, H-5 pyrazole),

    • δ 7.65–7.20 (m, 9H, aromatic H),

    • δ 4.10 (t, 2H, OCH2),

    • δ 2.35 (s, 3H, CH3),

    • δ 1.80–1.40 (m, 4H, CH2CH2CH2CH3) .

  • 13C NMR (125 MHz, CDCl3):

    • δ 190.1 (CHO),

    • δ 152.3 (C-3 pyrazole),

    • δ 138.2–119.5 (aromatic C),

    • δ 68.9 (OCH2),

    • δ 30.1 (CH2),

    • δ 21.0 (CH3) .

IR Spectroscopy

Key absorption bands include:

  • 1674 cm⁻¹ (C=O stretch),

  • 1597 cm⁻¹ (C=N pyrazole),

  • 1284 cm⁻¹ (C-O ether) .

Mass Spectrometry

  • ESI-MS: m/z 335.2 [M+H]⁺ (calc. 334.419).

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